N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
BAS-0338868 is a small molecular drug that acts as an inhibitor of the proto-oncogene tyrosine-protein kinase SRC. This compound is primarily used as a discovery agent in scientific research .
Preparation Methods
The preparation of BAS-0338868 involves the synthesis of pyrrolo-pyrimidine derivatives. The synthetic route includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The preparation method involves several steps, including the formation of intermediate compounds, purification, and final product isolation . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BAS-0338868 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAS-0338868 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.
Biology: Employed in cell signaling studies to understand the role of SRC kinase in various cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal kinase activity, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
BAS-0338868 exerts its effects by inhibiting the activity of the proto-oncogene tyrosine-protein kinase SRC. This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and survival. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This leads to the suppression of downstream signaling pathways, ultimately inhibiting cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
BAS-0338868 is unique in its high specificity and potency as an SRC kinase inhibitor. Similar compounds include:
Dasatinib: Another SRC kinase inhibitor used in the treatment of chronic myeloid leukemia.
Bosutinib: A dual SRC and ABL kinase inhibitor used in the treatment of chronic myeloid leukemia.
Saracatinib: An SRC kinase inhibitor investigated for its potential in treating various cancers.
Compared to these compounds, BAS-0338868 offers distinct advantages in terms of selectivity and efficacy in inhibiting SRC kinase .
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(14-9-5-2-6-10-14)18-17-20-19-15(22-17)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21) |
InChI Key |
LZMYTXMTFJGQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.